molecular formula C20H17N3O3 B2626580 N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-methyl-1,2-oxazole-5-carboxamide CAS No. 1311581-86-8

N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2626580
CAS No.: 1311581-86-8
M. Wt: 347.374
InChI Key: SECNARLCKNVBEI-UHFFFAOYSA-N
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Description

N-{4-(benzyloxy)phenylmethyl}-3-methyl-1,2-oxazole-5-carboxamide is a synthetic organic compound with the molecular formula C20H17N3O3 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, a cyano group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-(benzyloxy)phenylmethyl}-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Formation of the cyano intermediate: The 4-(benzyloxy)benzaldehyde is then reacted with malononitrile in the presence of a base such as piperidine to form the cyano intermediate.

    Cyclization to form the oxazole ring: The cyano intermediate undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the oxazole ring.

    Formation of the final compound: The oxazole intermediate is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound, N-{4-(benzyloxy)phenylmethyl}-3-methyl-1,2-oxazole-5-carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-(benzyloxy)phenylmethyl}-3-methyl-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The cyano group can be reduced to form an amine derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common nucleophiles for substitution reactions include alkoxides, thiolates, and amines.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-(benzyloxy)phenylmethyl}-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-(benzyloxy)phenylmethyl}-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-(methoxy)phenylmethyl}-3-methyl-1,2-oxazole-5-carboxamide
  • N-{4-(ethoxy)phenylmethyl}-3-methyl-1,2-oxazole-5-carboxamide
  • N-{4-(propoxy)phenylmethyl}-3-methyl-1,2-oxazole-5-carboxamide

Uniqueness

N-{4-(benzyloxy)phenylmethyl}-3-methyl-1,2-oxazole-5-carboxamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

N-[cyano-(4-phenylmethoxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-14-11-19(26-23-14)20(24)22-18(12-21)16-7-9-17(10-8-16)25-13-15-5-3-2-4-6-15/h2-11,18H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECNARLCKNVBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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